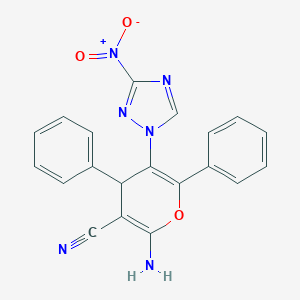![molecular formula C15H11FN6O3S B391557 N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 423729-87-7](/img/structure/B391557.png)
N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound with the molecular formula C15H11FN6O3S and a molecular weight of 374.4 g/mol. This compound is characterized by the presence of a fluoro-nitrophenyl group, a phenyl-tetraazolyl group, and a sulfanyl-acetamide linkage. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the fluoro-nitrophenyl intermediate: This step involves the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline.
Synthesis of the phenyl-tetraazolyl intermediate: This step involves the reaction of phenylhydrazine with sodium azide to form 1-phenyl-1H-tetrazole.
Coupling reaction: The final step involves the coupling of the fluoro-nitrophenyl intermediate with the phenyl-tetraazolyl intermediate in the presence of a sulfanyl-acetamide linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The fluoro-nitrophenyl group may interact with enzymes or receptors, while the phenyl-tetraazolyl group can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .
類似化合物との比較
N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide can be compared with similar compounds such as:
N-(4-nitrophenyl)acetamide: This compound lacks the fluoro and tetraazolyl groups, making it less versatile in chemical reactions.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: This compound has a boron-containing group instead of the tetraazolyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
CAS番号 |
423729-87-7 |
|---|---|
分子式 |
C15H11FN6O3S |
分子量 |
374.4g/mol |
IUPAC名 |
N-(4-fluoro-3-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H11FN6O3S/c16-12-7-6-10(8-13(12)22(24)25)17-14(23)9-26-15-18-19-20-21(15)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,23) |
InChIキー |
ONGLYCZBWVPEMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{4-[(3-chloro-2-propenyl)oxy]benzylidene}-3-hydroxy-2-naphthohydrazide](/img/structure/B391474.png)
![2-methylpropanal 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391475.png)

![N-dibenzo[b,d]furan-3-yl-5-methyl-2-furamide](/img/structure/B391482.png)
![2-amino-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B391484.png)
![1-{2-[1-({3-Nitrobenzoyl}oxy)cyclohexyl]ethynyl}cyclohexyl 3-nitrobenzoate](/img/structure/B391486.png)
![3-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391487.png)
![N~7~-BENZYL-N~7~-{2-[BENZYL(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE](/img/structure/B391489.png)
![cyclopentanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391491.png)
![5-[4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B391492.png)
![N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B391493.png)

![4-Bromo-2-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391498.png)
![(5E)-2-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B391499.png)
